molecular formula C11H10N2 B3272461 5-Ethenylisoquinolin-6-amine CAS No. 566944-01-2

5-Ethenylisoquinolin-6-amine

Cat. No. B3272461
CAS RN: 566944-01-2
M. Wt: 170.21 g/mol
InChI Key: KBVMAZPBWMVXSW-UHFFFAOYSA-N
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Description

5-Ethenylisoquinolin-6-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It belongs to the class of isoquinoline derivatives and has a unique structure that makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 5-ethenylisoquinolin-6-amine is not fully understood, but it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting this enzyme, 5-ethenylisoquinolin-6-amine can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 5-ethenylisoquinolin-6-amine exhibits cytotoxic activity against cancer cells, particularly breast and lung cancer cells. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethenylisoquinolin-6-amine in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, its cytotoxic and anti-inflammatory properties make it a potential candidate for the treatment of cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 5-ethenylisoquinolin-6-amine. One area of interest is in the development of drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in drug development. Another potential direction is in the development of drugs for the treatment of Alzheimer's disease, given its ability to inhibit acetylcholinesterase. Overall, 5-ethenylisoquinolin-6-amine shows promise as a candidate for drug development, and further research is needed to fully explore its potential.

Scientific Research Applications

5-Ethenylisoquinolin-6-amine has shown potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. Studies have shown that it exhibits cytotoxic activity against cancer cells and has anti-inflammatory properties. Additionally, it has been found to be a potent inhibitor of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

5-ethenylisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-9-10-5-6-13-7-8(10)3-4-11(9)12/h2-7H,1,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVMAZPBWMVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658129
Record name 5-Ethenylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenylisoquinolin-6-amine

CAS RN

566944-01-2
Record name 5-Ethenylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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